2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific properties of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence their biological activity . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylic acid group.
2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylic acid: This compound has a methyl and nitrophenyl substitution, making it structurally related.
Uniqueness
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, carboxylic acid group, and 3,4-dimethoxyphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13NO4S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(14)11(8)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
InChI Key |
HJXPQFWRFDSOSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)O)N)OC |
Origin of Product |
United States |
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